![molecular formula C10H20 B13833369 (1S,2S)-1-methyl-2-propylcyclohexane](/img/structure/B13833369.png)
(1S,2S)-1-methyl-2-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Methyl-2-propylcyclohexane is a chiral cycloalkane with the molecular formula C10H20. This compound is characterized by its two stereogenic centers, making it an important subject in stereochemistry. The compound’s unique structure and properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1-methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S)-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium or platinum catalysts
Substitution: Bromine (Br2), chlorine (Cl2), UV light
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cycloalkanes
Substitution: Halogenated cycloalkanes
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (1S,2S)-1-methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. For example, its derivatives may act as agonists or antagonists of certain receptors, modulating physiological responses .
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1-Methyl-2-propylcyclohexane: This enantiomer has similar physical properties but different biological activities due to its distinct stereochemistry.
Cyclohexane: A simpler analog without the methyl and propyl substituents, used as a solvent and in the production of nylon.
Methylcyclohexane: Similar structure but lacks the propyl group, used as a solvent and in organic synthesis.
Uniqueness: (1S,2S)-1-Methyl-2-propylcyclohexane’s unique stereochemistry makes it valuable in chiral synthesis and as a model compound in stereochemical studies. Its specific interactions with biological targets also distinguish it from other cyclohexane derivatives .
Eigenschaften
Molekularformel |
C10H20 |
---|---|
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(1S,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
BVYJEKBXVYKYRA-UWVGGRQHSA-N |
Isomerische SMILES |
CCC[C@H]1CCCC[C@@H]1C |
Kanonische SMILES |
CCCC1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.